1-Ethoxycyclohexene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethoxycyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-9-8-6-4-3-5-7-8/h6H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZVJFHNPUWKQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279670 | |
| Record name | 1-Ethoxycyclohexene | |
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Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-84-5 | |
| Record name | 1-Ethoxycyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 13670 | |
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| Record name | 1-Ethoxycyclohexene | |
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| Record name | 1-Ethoxycyclohexene | |
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| Record name | 1-Ethoxycyclohexene | |
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Synthetic Methodologies for 1 Ethoxycyclohexene
Direct Synthetic Routes
Direct synthetic routes to 1-ethoxycyclohexene typically begin with cyclohexanone (B45756), a readily available starting material. These methods involve the formation of the enol ether through condensation or derivatization reactions.
A prominent and efficient method for the synthesis of this compound is the acid-catalyzed reaction of cyclohexanone with an orthoester, most commonly triethyl orthoformate. evitachem.comchemicalbook.com This reaction proceeds by the formation of a hemiacetal intermediate, which then undergoes the elimination of two molecules of ethanol (B145695) to form the enol ether. redalyc.orgscielo.org.bo
Cyclohexanone + Triethyl Orthoformate (in the presence of H₂SO₄) → this compound + 2 Ethanol + Formic acid
Recent advancements have also explored the use of supported palladium catalysts, such as Pd(OH)₂/ZrO₂, under an oxygen atmosphere. rsc.org In this system, the orthoester not only participates in the enol ether formation but also acts as a dehydrating agent. rsc.org
Table 1: Reaction Conditions for Synthesis from Cyclohexanone and Triethyl Orthoformate
| Parameter | Condition | Source(s) |
|---|---|---|
| Reactants | Cyclohexanone, Triethyl Orthoformate | evitachem.com |
| Catalyst | Sulfuric Acid | evitachem.com |
| Temperature | Cooling required | evitachem.com |
| Reported Yield | ~59% | evitachem.com |
While the use of orthoesters is a primary route, other derivatization strategies starting from cyclohexanone can also be employed. These methods often involve the formation of an intermediate that can be converted to the desired enol ether. For instance, the synthesis of various cyclohexanone derivatives through reactions with amines and other nucleophiles has been extensively studied, highlighting the reactivity of the ketone for transformations that could lead to enol ether formation under specific conditions. utripoli.edu.ly
One general, though less direct, strategy involves the formation of a halo-ether followed by elimination. For example, a 1-ethoxy-2-halocyclohexane could serve as a precursor. Such a compound could potentially be synthesized from cyclohexene (B86901) via halohydrin formation followed by etherification. Subsequent base-mediated elimination of the hydrogen halide would yield this compound.
Elimination reactions provide an alternative pathway to this compound, starting from a saturated cyclohexane (B81311) ring that already contains the necessary ethoxy group.
The unimolecular gas-phase thermal elimination of 1,1-diethoxycyclohexane (B155974) (also known as cyclohexanone diethyl ketal) yields this compound and ethanol. nih.govacs.orgchemicalbook.com This reaction is a clean, first-order process that proceeds without the need for catalysts. nih.govacs.org
Kinetic studies have been performed in static systems, with reaction vessels deactivated to prevent surface reactions and in the presence of free-radical suppressors. nih.govacs.org The process has been studied in a temperature range of 240.1–358.3 °C and a pressure range of 38–102 Torr. nih.govacs.org Theoretical calculations using Density Functional Theory (DFT) suggest that the reaction proceeds through a concerted, non-synchronous, four-membered cyclic transition state. nih.govacs.orgchemicalbook.com The rate-determining step in this mechanism is the elongation of the carbon-oxygen bond. nih.govacs.orgchemicalbook.com
The Arrhenius equation for the rate coefficient (k) of this elimination has been determined as: log k (s⁻¹) = (14.02 ± 0.11) - (176.6 ± 1.1) kJ mol⁻¹ / (2.303RT) nih.govacs.orgchemicalbook.com
Table 2: Parameters for Gas-Phase Elimination of 1,1-Diethoxycyclohexane
| Parameter | Value | Source(s) |
|---|---|---|
| Precursor | 1,1-Diethoxycyclohexane | nih.govacs.org |
| Products | This compound, Ethanol | nih.govacs.org |
| Temperature Range | 240.1–358.3 °C | nih.govacs.org |
| Pressure Range | 38–102 Torr | nih.govacs.org |
| Reaction Order | Unimolecular, First-Order | nih.govacs.org |
| Proposed Mechanism | Concerted four-membered cyclic transition state | nih.govacs.orgchemicalbook.com |
Base-mediated elimination reactions are a cornerstone of alkene synthesis in organic chemistry. For the synthesis of this compound, a suitable precursor would be a 2-substituted-1-ethoxycyclohexane, where the substituent is a good leaving group, such as a halide (e.g., Cl, Br, I) or a sulfonate ester (e.g., tosylate).
For example, the treatment of a compound like trans-1-bromo-2-ethoxycyclohexane with a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) would be expected to induce an E2 elimination, yielding this compound. The stereochemistry of the precursor is crucial for ensuring an anti-periplanar arrangement of the departing hydrogen and leaving group, which is required for an efficient E2 reaction. While specific literature detailing this exact transformation for this compound is not prevalent, the principle is well-established in the synthesis of substituted cyclohexenes. researchgate.net The general reaction is as follows:
1-Ethoxy-2-halocyclohexane + Strong Base → this compound + Conjugate Acid of Base + Halide Salt
The choice of base and solvent is critical to favor elimination over substitution (SN2) side reactions. Bulky bases tend to favor elimination.
Elimination Reactions Precursors
Gas-Phase Thermal Elimination from 1,1-Diethoxycyclohexane
Synthesis of Triethyl Orthoformate
Triethyl orthoformate, the orthoester of formic acid, is a commercially available reagent. wikipedia.org
Industrial Synthesis: The primary industrial synthesis involves the reaction of hydrogen cyanide with ethanol. wikipedia.org
Alternative Preparation: It can also be prepared from the reaction of sodium ethoxide with chloroform. wikipedia.org Sodium ethoxide is typically formed in-situ from sodium and absolute ethanol. CHCl₃ + 3 Na + 3 C₂H₅OH → HC(OC₂H₅)₃ + ³⁄₂ H₂ + 3 NaCl
Reaction Pathways and Mechanistic Investigations of 1 Ethoxycyclohexene
Electrophilic Addition Reactions
1-Ethoxycyclohexene, as an enol ether, features an electron-rich carbon-carbon double bond, making it highly susceptible to attack by electrophiles. evitachem.com The subsequent reactions are governed by the formation and stability of cationic intermediates, with the ethoxy group playing a crucial role in directing the reaction pathways. evitachem.com
The fundamental first step in the electrophilic addition to this compound is the attack of the π electrons of the double bond on an electrophile (E+). pdx.edupdx.edu This process breaks the π bond and forms a new sigma bond between the electrophile and one of the carbons of the original double bond, resulting in a carbocation intermediate. pressbooks.publibretexts.org
The stability of the resulting carbocation is the paramount factor determining the reaction's progression. masterorganicchemistry.commsu.edu Carbocation stability is influenced by several factors, including substitution (hyperconjugation and inductive effects) and resonance. rutgers.edumasterorganicchemistry.comlibretexts.org In the case of this compound, the most significant stabilizing influence is the adjacent ethoxy group. evitachem.com When the electrophile adds to the C2 position of the cyclohexene (B86901) ring, a carbocation is formed at the C1 position, directly attached to the oxygen atom of the ethoxy group.
This specific arrangement allows for powerful resonance stabilization. The lone pair of electrons on the oxygen atom can be delocalized into the empty p-orbital of the carbocation, effectively spreading the positive charge over both the carbon and the oxygen atom. rutgers.edulibretexts.org This creates a more stable oxonium ion resonance structure, which significantly lowers the energy of the intermediate compared to a carbocation stabilized only by alkyl groups. libretexts.org While alkyl groups do provide a lesser degree of stabilization through inductive effects and hyperconjugation, the resonance donation from the heteroatom is the dominant stabilizing effect. masterorganicchemistry.comlibretexts.orglibretexts.org
Table 1: Factors Influencing Carbocation Stability
| Stabilizing Factor | Description | Relevance to this compound Intermediate |
|---|---|---|
| Resonance | Delocalization of charge through overlap with adjacent π-bonds or lone pairs. | The primary stabilizing factor. The lone pair on the ethoxy group's oxygen delocalizes the positive charge. masterorganicchemistry.comlibretexts.org |
| Inductive Effects | Donation of electron density through sigma bonds by nearby alkyl groups. | Alkyl groups on the ring contribute minor stabilization to the positive charge. libretexts.orglibretexts.org |
| Hyperconjugation | Overlap of adjacent C-H or C-C sigma bonds with the empty p-orbital of the carbocation. | The C-H and C-C bonds adjacent to the carbocation provide additional, though less significant, stability. libretexts.org |
Regioselectivity in electrophilic additions refers to the preference for one direction of bond formation over another, leading to a major constitutional isomer as the product. libretexts.orglibretexts.org The addition of an unsymmetrical reagent, like a hydrogen halide (HX), to an unsymmetrical alkene, such as this compound, is highly regioselective. msu.edu This selectivity is dictated by Markovnikov's rule, which, in its modern form, states that the reaction proceeds to form the most stable carbocation intermediate. pdx.edumasterorganicchemistry.comlibretexts.org
For this compound, two potential carbocations could form upon protonation by an electrophile like H+.
Path A: Protonation at C2: The proton adds to the carbon atom at the 2-position of the ring. This forms a tertiary carbocation at the 1-position, which is directly stabilized by resonance from the adjacent ethoxy group. ucr.edu
Path B: Protonation at C1: The proton adds to the carbon atom at the 1-position (the one bearing the ethoxy group). This would form a secondary carbocation at the 2-position. This carbocation lacks the powerful resonance stabilization from the oxygen atom.
The transition state leading to the more stable carbocation will be lower in energy, making that pathway kinetically favored. masterorganicchemistry.com The resonance-stabilized tertiary carbocation from Path A is significantly more stable than the secondary carbocation from Path B. ucr.edu Consequently, the reaction proceeds exclusively through the intermediate where the electrophile (H+) has added to the C2 carbon. The ethoxy group acts as a powerful directing group, ensuring that the second part of the reagent (the nucleophile) adds to the carbon to which the ethoxy group is attached. evitachem.comwikipedia.org This regioselectivity is a direct consequence of the ethoxy group's ability to stabilize the adjacent positive charge through its electron-donating resonance effect (+M effect). wikipedia.org
The reaction of this compound with hydrogen halides (HX, such as HCl or HBr) is a classic example of an electrophilic addition. saskoer.ca It provides a clear illustration of the mechanistic principles and stereochemical outcomes governed by a carbocation intermediate. pressbooks.pubmasterorganicchemistry.com
The hydrohalogenation of this compound proceeds via a well-established two-step mechanism. pressbooks.pubsaskoer.ca
Step 1: Protonation of the Alkene The reaction is initiated by the attack of the electron-rich π bond of the enol ether on the electrophilic proton of the hydrogen halide. pressbooks.publibretexts.org This is the slow, rate-determining step of the reaction. pressbooks.pubmasterorganicchemistry.com In accordance with the principles of regioselectivity, the proton adds to the C2 carbon of the cyclohexene ring. This leads to the formation of the more stable, resonance-stabilized tertiary carbocation at C1 and a halide anion (X⁻). masterorganicchemistry.comucr.edu The energy profile of this step shows a high activation energy barrier leading to the formation of the high-energy carbocation intermediate. pressbooks.pubmasterorganicchemistry.com
Step 2: Nucleophilic Attack by Halide In the second, faster step, the halide anion (X⁻), acting as a nucleophile, attacks the electrophilic carbocation. pressbooks.publibretexts.org This attack forms a new carbon-halogen sigma bond, resulting in the final neutral addition product. pdx.edulibretexts.org The product formed from the reaction with this compound and HX would be a 1-alkoxy-1-halocyclohexane derivative.
The stereochemistry of the addition of HX to an alkene is determined by the nature of the intermediate. Because the reaction proceeds through a discrete carbocation intermediate, the stereochemical outcome is typically non-selective. masterorganicchemistry.commasterorganicchemistry.com
The carbocation intermediate is sp² hybridized and possesses a trigonal planar geometry around the positively charged carbon. pdx.edusaskoer.cachadsprep.com This planar structure means the empty p-orbital, which is the site of nucleophilic attack, is accessible from both the top and bottom faces of the ring. saskoer.ca As a result, the halide nucleophile can attack from either side with nearly equal probability. masterorganicchemistry.comyoutube.com
This leads to a mixture of stereoisomers:
Syn-addition: The hydrogen and the halide add to the same face of the ring.
Anti-addition: The hydrogen and the halide add to opposite faces of the ring.
For the hydrohalogenation of this compound, this lack of stereoselectivity means that a mixture of both syn and anti addition products will be formed. masterorganicchemistry.comlibretexts.org If the reaction creates a new stereocenter, as it would in this case at C1, the product will be a racemic mixture of the two possible enantiomers, assuming the starting material was achiral. saskoer.camasterorganicchemistry.comyoutube.com
Table 2: Summary of Stereochemical Outcome for HX Addition
| Feature | Description |
|---|---|
| Intermediate Geometry | Trigonal planar sp² carbocation. saskoer.ca |
| Site of Attack | The nucleophile (X⁻) can attack the planar carbocation from either face. saskoer.cayoutube.com |
| Stereoselectivity | None; the reaction is not stereoselective. masterorganicchemistry.commasterorganicchemistry.com |
| Products | A mixture of syn and anti addition products is formed. libretexts.org |
| Chirality | If a new chiral center is formed, a racemic mixture of enantiomers is the expected outcome. masterorganicchemistry.comyoutube.com |
Table 3: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 14259 |
| Cyclohexanone (B45756) | 7967 |
| Triethyl orthoformate | 8465 |
| Sulfuric acid | 1118 |
| Hydrogen bromide | 260 |
| Hydrogen chloride | 313 |
| 1-chloro-1-methylcyclohexane | 12429 |
Mechanistic Elucidation via Carbocation Intermediates
Halogenation Reactions
Halogenation reactions of this compound involve the addition of halogens across the double bond. The specific mechanism and resulting products can vary depending on the halogen and the reaction conditions.
The addition of halogens like bromine (Br₂) or chlorine (Cl₂) to this compound proceeds through an electrophilic addition mechanism. evitachem.commasterorganicchemistry.com The initial step involves the attack of the electron-rich π bond of the enol ether on the halogen molecule. This leads to the formation of a cyclic halonium ion intermediate, where the halogen atom is bonded to both carbons of the original double bond, forming a three-membered ring. masterorganicchemistry.comjove.com This intermediate is highly reactive and is subsequently attacked by a nucleophile.
In the dihalogenation reaction, the nucleophile is a halide ion (e.g., Br⁻), which is generated in the first step. The halide ion attacks one of the carbon atoms of the cyclic halonium ion from the side opposite to the bridging halogen atom. masterorganicchemistry.comjove.com This backside attack results in an anti-addition, where the two halogen atoms are added to opposite faces of the cyclohexene ring.
It is important to note that while cyclic halonium ions are key intermediates in the halogenation of typical alkenes, the resonance stabilization provided by the oxygen atom in enols can influence the reaction pathway. ucsb.edu However, the formation of a bridged halonium ion is a widely accepted model for explaining the stereochemistry of these reactions. masterorganicchemistry.comjove.com
Allylic bromination introduces a bromine atom at the position adjacent to the double bond (the allylic position). chemistrysteps.comvaia.com For this transformation, N-Bromosuccinimide (NBS) is the reagent of choice, as it provides a low, constant concentration of bromine radicals (Br•) and molecular bromine (Br₂). missouri.edulibretexts.orgmasterorganicchemistry.com This controlled concentration is crucial to favor allylic substitution over the competing electrophilic addition to the double bond. chemistrysteps.comlibretexts.org
The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, often facilitated by light or a radical initiator, to generate a bromine radical. chemistrysteps.comvaia.com This radical then abstracts a hydrogen atom from the allylic position of this compound. This step is favored because the resulting allylic radical is stabilized by resonance, with the unpaired electron delocalized over the adjacent double bond. chemistrysteps.comlibretexts.org The hydrogen bromide (HBr) produced in this step reacts with NBS to generate a molecule of Br₂. chemistrysteps.comlibretexts.org The allylic radical then reacts with this Br₂ to form the allylic bromide product and another bromine radical, which continues the radical chain reaction. chemistrysteps.comlibretexts.org Due to the resonance-stabilized nature of the allylic radical intermediate, allylic rearrangement can sometimes occur, leading to a mixture of products. winona.edu
Dihalogenation Mechanisms and Cyclic Halonium Ion Formation
Other Electrophilic Additions
Beyond halogenation, this compound undergoes other electrophilic addition reactions. A key example is the addition of hydrogen halides (HX). In this reaction, the double bond acts as a nucleophile and attacks the electrophilic hydrogen of the hydrogen halide. pressbooks.pubjuliethahn.com This results in the formation of a carbocation intermediate. pressbooks.pubucr.edu The ethoxy group significantly stabilizes the adjacent carbocation through resonance, directing the addition of the proton to the carbon atom further from the oxygen. Following Markovnikov's rule, the halide ion then attacks the more substituted and stabilized carbocation, leading to the final product. ucr.edumasterorganicchemistry.comunizin.org
Nucleophilic Reactions
While this compound's primary reactivity is electrophilic addition to its double bond, it is also involved in reactions where nucleophiles play a critical role, particularly in attacking reactive intermediates or in hydrolysis reactions.
In many of the electrophilic addition reactions that this compound undergoes, the formation of a positively charged intermediate is a key step. evitachem.com For instance, in the addition of hydrogen halides, a carbocation is formed. pressbooks.pubucr.edu Similarly, in halogenation, a cyclic halonium ion is the electrophilic intermediate. masterorganicchemistry.comjove.com
These electrophilic intermediates are susceptible to attack by nucleophiles. In the case of hydrohalogenation, the nucleophile is the halide ion (X⁻) that attacks the carbocation. pressbooks.pubjuliethahn.com In halogenation reactions carried out in the presence of a nucleophilic solvent like water or an alcohol, the solvent molecule can act as the nucleophile. masterorganicchemistry.comorganicchemistrytutor.com Due to its higher concentration, the solvent often outcompetes the halide ion in attacking the cyclic halonium ion. organicchemistrytutor.com This attack occurs at the more substituted carbon of the halonium ion, leading to the formation of a halohydrin or a haloether, respectively, again with anti-stereochemistry. masterorganicchemistry.comorganicchemistrytutor.com
The acid-catalyzed hydrolysis of this compound, an enol ether, regenerates the parent ketone, cyclohexanone, and produces ethanol (B145695). evitachem.com This reaction is essentially the reverse of the enol ether formation. The mechanism is initiated by the protonation of the double bond by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acidic solutions. chemguide.co.uklibretexts.orglibretexts.org
The proton adds to the carbon atom not bearing the ethoxy group, which leads to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic. A water molecule then acts as a nucleophile and attacks the carbocationic center. libretexts.orgyoutube.com This is followed by a proton transfer from the newly added oxygen atom to another water molecule, forming a hemiacetal-like intermediate. Subsequent protonation of the ethoxy group makes it a good leaving group (ethanol). chemguide.co.ukyoutube.com The departure of ethanol is assisted by the lone pair of electrons on the hydroxyl group, which form a new pi bond with the carbon, leading to a protonated ketone. A final deprotonation step by a water molecule regenerates the hydronium ion catalyst and yields the final product, cyclohexanone. chemguide.co.uklibretexts.org
Involvement in Wittig-Type Transformations
The classical Wittig reaction involves the olefination of aldehydes and ketones with a phosphorus ylide, leading to the formation of an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.orglibretexts.org The core mechanism proceeds through the nucleophilic attack of the ylide on a carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to a four-membered oxaphosphetane ring. libretexts.orgorganic-chemistry.orgwikipedia.org This intermediate subsequently decomposes in an irreversible, exothermic step to yield the final products. libretexts.orglibretexts.org
Cycloaddition Reactions
This compound, as an electron-rich alkene, is an excellent substrate for various cycloaddition reactions. Its reactivity is primarily governed by the electron-donating nature of the ethoxy group, which raises the energy of the highest occupied molecular orbital (HOMO) of the double bond.
Diels-Alder Reactions: Participation as Dienophile or Diene Equivalent
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reactivity is typically enhanced when the diene is electron-rich and the dienophile is electron-poor. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org Given that this compound is an electron-rich dienophile due to its ethoxy substituent, it participates most readily in inverse-electron-demand Diels-Alder (IEDDA) reactions. masterorganicchemistry.comwikipedia.org In this variant, the electronic roles are reversed, and the reaction occurs between an electron-rich dienophile and an electron-poor diene. organic-chemistry.orgwikipedia.orgacs.org
| Diels-Alder Reaction Type | Reactant Partner for this compound | Electronic Nature |
| Normal-Demand | Electron-deficient diene | HOMO (Diene) - LUMO (Dienophile) |
| Inverse-Electron-Demand (IEDDA) | Electron-poor diene | HOMO (Dienophile) - LUMO (Diene) wikipedia.org |
Concerted vs. Stepwise Mechanisms in Diels-Alder Processes
While the conventional Diels-Alder reaction is characterized as a concerted process where bond breaking and formation occur in a single transition state wikipedia.org, the mechanism can deviate for certain substrates. For inverse-electron-demand Diels-Alder reactions involving electron-rich enol ethers, theoretical and experimental studies suggest the possibility of a stepwise mechanism. acs.orgnih.gov Such pathways may proceed through a short-lived diradical or zwitterionic intermediate. acs.org For example, studies on the radical cation Diels-Alder reaction of aryl vinyl ethers—structurally related to this compound—have demonstrated that the reaction proceeds in a stepwise fashion, losing the stereospecificity often associated with concerted mechanisms. beilstein-journals.org DFT calculations for the copper-catalyzed IEDDA reaction between 2-pyrones and acyclic enol ethers also indicate the occurrence of a stepwise mechanism. nih.gov
Stereocontrol and Regiocontrol in Cycloaddition Adducts
The stereochemical and regiochemical outcomes of Diels-Alder reactions involving this compound are predictable based on well-established principles.
Stereocontrol : Diels-Alder reactions are known for their stereospecificity, where the stereochemistry of the dienophile is retained in the product. libretexts.org In reactions involving cyclic dienes, the formation of bicyclic products typically favors the endo isomer due to stabilizing secondary orbital interactions in the transition state. wikipedia.orglibretexts.org
Regiocontrol : When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the regioselectivity is governed by the electronic properties of the substituents. masterorganicchemistry.comchemistrysteps.com The outcome generally follows the "ortho-para rule". wikipedia.orgyoutube.com This can be rationalized by aligning the most nucleophilic carbon of one reactant with the most electrophilic carbon of the other. For this compound, the electron-donating ethoxy group increases the electron density at the C2 position (β-carbon) of the double bond. In an IEDDA reaction with an electron-poor diene, this electron-rich carbon will preferentially bond to the most electron-deficient carbon of the diene, dictating the regiochemistry of the resulting cyclohexene adduct. chemistrysteps.comvanderbilt.edu
[2+2] Cycloadditions: Thermal and Photochemical Considerations
[2+2] cycloadditions provide a direct route to four-membered cyclobutane (B1203170) rings. The feasibility of these reactions is dictated by orbital symmetry rules, which differ for thermal and photochemical pathways. stackexchange.com
Thermal [2+2] Cycloadditions : Under thermal conditions, the suprafacial-suprafacial cycloaddition of two simple alkenes is symmetry-forbidden and generally does not occur. libretexts.org However, a significant exception exists for the reaction of alkenes with ketenes. The thermal [2+2] cycloaddition of a ketene (B1206846) with an alkene is symmetry-allowed and proceeds readily. acs.orgharvard.eduyoutube.com Therefore, this compound can react with ketenes, such as dichloroketene (B1203229) generated in situ, to form functionalized cyclobutanone (B123998) adducts in a highly regio- and stereoselective manner. acs.orgnih.gov This reaction is a valuable method for synthesizing substituted cyclobutanes. researchgate.netnih.gov
Photochemical [2+2] Cycloadditions : In contrast to thermal reactions, photochemical [2+2] cycloadditions are symmetry-allowed. stackexchange.comlibretexts.org Upon absorption of UV light, one alkene is promoted to an excited state, which can then react with a ground-state alkene in a concerted fashion. libretexts.org These reactions are effective for creating strained four-membered rings. libretexts.orgnih.gov Studies have shown the successful photochemical cycloaddition of various alkenes, including the closely related 1-methylcyclohexene, with species like acetylacetone, indicating this is a viable pathway for this compound. cdnsciencepub.com
1,3-Dipolar Cycloadditions and Related Pericyclic Reactions
1,3-Dipolar cycloadditions are [3+2] cycloadditions that involve a 1,3-dipole reacting with a dipolarophile (in this case, this compound) to form a five-membered heterocyclic ring. organic-chemistry.orgnih.gov As an electron-rich alkene, this compound serves as an effective dipolarophile for reactions with electron-poor 1,3-dipoles.
Common 1,3-dipoles that react with enol ethers include:
Nitrones : The reaction of nitrones with alkenes is a powerful method for synthesizing isoxazolidine (B1194047) rings, often creating multiple new stereocenters in a single step. chem-station.com These reactions can be reversible, allowing for thermodynamic control over the diastereoselectivity of the adducts. mdpi.com
Diazoalkanes : Reagents like diazomethane (B1218177) react with electron-rich enol ethers in a [3+2] fashion to yield pyrazoline derivatives. organic-chemistry.orgnih.govlookchem.com The regioselectivity of the addition is controlled by the frontier molecular orbitals of the reactants. organic-chemistry.orgacs.org
The mechanism for these reactions can be either concerted or stepwise, influenced by the specific reactants and conditions. rsc.org These cycloadditions represent a highly efficient route to complex heterocyclic systems from simple precursors.
Oxidation Reactions
The oxidation of this compound can proceed through several pathways, yielding different oxygenated products depending on the reagents and conditions employed. The primary modes of oxidation investigated are epoxidation and hydroxylation, alongside studies into catalytic systems that aim for selective transformations.
The epoxidation of this compound, like other alkenes, can be effectively achieved using peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction proceeds via the Prilezhaev reaction mechanism. wikipedia.org This is a concerted process where the peroxyacid transfers an electrophilic oxygen atom to the nucleophilic double bond of the enol ether. chemistrysteps.com
The mechanism is often described as the "Butterfly Mechanism," in which all bonds are broken and formed in a single step without the formation of intermediates. wikipedia.orgyoutube.com The π electrons of the this compound double bond attack the terminal oxygen of the peroxyacid, which is electron-deficient due to the adjacent carbonyl group. chemistrysteps.com Simultaneously, a series of electron movements results in the formation of the three-membered epoxide ring and a molecule of carboxylic acid as a byproduct. masterorganicchemistry.comyoutube.com
A key feature of this mechanism is its stereospecificity. The oxygen atom is delivered to one face of the double bond, resulting in a syn-addition. masterorganicchemistry.comlibretexts.orglibretexts.org For a cyclic system like this compound, this means both new carbon-oxygen bonds of the resulting epoxide are formed on the same side of the ring's plane. saskoer.ca The product of this reaction is 1-ethoxy-7-oxabicyclo[4.1.0]heptane. The subsequent reactivity of this siloxy oxirane intermediate, particularly under acidic conditions, involves ring-opening to form an oxocarbenium ion, which can lead to further products like α-hydroxy carbonyl compounds. wikipedia.org
Table 1: Mechanistic Details of Peroxyacid-Mediated Epoxidation
| Feature | Description |
| Reaction Type | Electrophilic Addition (Prilezhaev Reaction) |
| Mechanism | Concerted ("Butterfly Mechanism") wikipedia.orgyoutube.com |
| Key Intermediate | None (single transition state) libretexts.org |
| Stereochemistry | Syn-addition of oxygen masterorganicchemistry.comlibretexts.org |
| Product | 1-ethoxy-7-oxabicyclo[4.1.0]heptane |
Hydroxylation of the double bond in this compound can be accomplished using osmium tetroxide (OsO₄) to produce a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). masterorganicchemistry.com This reaction is a direct oxidation method that, similar to epoxidation, proceeds with syn stereochemistry. libretexts.orgopenstax.org
The mechanism involves a concerted [3+2] cycloaddition reaction between the alkene double bond and two of the oxygen atoms of OsO₄. masterorganicchemistry.com This forms a five-membered cyclic intermediate known as an osmate ester. masterorganicchemistry.com Because this intermediate forms in a single, concerted step, both oxygen atoms add to the same face of the cyclohexene ring, ensuring the syn stereochemistry of the final product. masterorganicchemistry.comopenstax.org
The osmate ester is then cleaved in a subsequent reductive workup step, typically using an aqueous solution of sodium bisulfite (NaHSO₃) or hydrogen sulfide (B99878) (H₂S). libretexts.org This step breaks the osmium-oxygen bonds and liberates the diol product, regenerating a reduced form of osmium. Due to the high cost and toxicity of osmium tetroxide, the reaction is almost always performed using a catalytic amount of OsO₄ in the presence of a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO). libretexts.org The co-oxidant re-oxidizes the reduced osmium species back to OsO₄, allowing the catalytic cycle to continue. libretexts.org The final product from this compound would be cis-1-ethoxycyclohexane-1,2-diol.
Table 2: Key Steps in Osmium Tetroxide Hydroxylation
| Step | Process | Intermediate/Product | Stereochemical Outcome |
| 1. Cycloaddition | Concerted reaction of the C=C bond with OsO₄ masterorganicchemistry.com | Cyclic Osmate Ester | Syn-addition of osmate ester to the double bond |
| 2. Cleavage | Reductive workup (e.g., with NaHSO₃) libretexts.org | cis-1-ethoxycyclohexane-1,2-diol | Retention of syn stereochemistry in the diol product |
Beyond classic stoichiometric reagents, various catalytic systems have been explored for the oxidation of alkenes, with a focus on achieving high selectivity using more environmentally benign oxidants like molecular oxygen or hydrogen peroxide. psu.eduresearchgate.net For substrates like this compound, selectivity is crucial as oxidation can occur at the double bond (epoxidation, dihydroxylation) or at the adjacent allylic positions.
Studies on the oxidation of silyl (B83357) enol ethers, which are structurally related to this compound, have shown that various methods can yield α-hydroxy ketones or 1,2-diketones. organic-chemistry.orgpsu.edu For example, nitroxyl-radical-catalyzed oxidation using a co-oxidant can produce α-diketones under mild, metal-free conditions. organic-chemistry.org
Research on cyclohexene and its derivatives has demonstrated the influence of the catalyst on product distribution. For instance, the aerobic epoxidation of 1-methylcyclohexene, an analogue of this compound, showed high selectivity (90%) for the epoxide when using a ruthenium nanoparticle catalyst stabilized by a polyoxometalate. rsc.org In contrast, studies using copper nanoparticles on N-doped carbon (Cu/N:C) for the oxidation of cyclohexene with O₂ yielded the allylic ketone (cyclohexen-2-one) with high selectivity, proceeding through a non-radical pathway on the catalyst surface. nih.gov The choice of metal and support is therefore critical in directing the oxidation towards either epoxidation or allylic oxidation.
Table 3: Examples of Catalytic Oxidation Selectivity for Cyclohexene Analogues
| Catalyst System | Substrate | Primary Product | Selectivity | Reference |
| Ru/Polyoxometalate | 1-Methylcyclohexene | Epoxide | 90% | rsc.org |
| Cu/N:C | Cyclohexene | Allylic Ketone | >60% | nih.gov |
| Ag/Polyoxometalate | Cyclohexene | Epoxide | 50% | rsc.org |
Hydroxylation Pathways (e.g., Osmium Tetroxide)
Polymerization Processes
As an alkene, this compound can undergo polymerization. evitachem.comontosight.ai Specifically, as a vinyl ether, it is highly susceptible to cationic polymerization. libretexts.org This type of chain-reaction polymerization is initiated by an electrophile, typically a protic acid or a Lewis acid, which attacks the electron-rich double bond. libretexts.org
The initiation step involves the addition of the electrophile (E⁺) to the double bond of this compound. This breaks the π bond and generates a carbocation intermediate. The cation is stabilized by resonance with the adjacent oxygen atom's lone pair, forming a highly stable oxonium ion. This stability makes vinyl ethers like this compound particularly good monomers for cationic polymerization.
In the propagation step, the carbocationic end of the growing polymer chain reacts with the double bond of a new monomer molecule. This process repeats, extending the polymer chain. The reaction continues until a termination event occurs, such as reaction with a nucleophile or a chain transfer event. Recent advances have focused on developing photoinitiating systems and chiral counterions to achieve greater control over the polymerization process, including the stereochemistry of the resulting polymer. nsf.govnih.gov
Rearrangement Pathways and Isomerization
Under acidic conditions, this compound can undergo rearrangement and isomerization reactions. The key step in these pathways is the protonation of the enol ether. researchgate.netstackexchange.com While protonation can occur on the oxygen atom, this is generally a non-productive pathway. stackexchange.com The more significant pathway involves the protonation of the α-carbon (the carbon of the double bond not attached to the oxygen), which is nucleophilic. stackexchange.com
In the absence of a strong external nucleophile, the oxonium ion intermediate can participate in other rearrangements. Depending on the substrate structure and reaction conditions, these can include complex intramolecular cyclizations and rearrangements, as seen in related spiroketal enol ether systems. researchgate.net
Applications in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate and Building Block
1-Ethoxycyclohexene is widely recognized as a versatile synthetic intermediate and building block in organic chemistry. a2bchem.com Its utility stems from its distinct structure and reactivity, which allow it to serve as a starting material for a diverse array of compounds. a2bchem.com Chemists utilize this compound as a precursor to access more complex molecules, particularly in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. a2bchem.com The compound's ability to participate in various chemical reactions, including additions and rearrangements, makes it a valuable tool for synthetic chemists aiming to design and create new molecules with specific properties. a2bchem.com Its role as a key building block is crucial for synthesizing complex organic molecules and for mechanistic studies investigating reaction pathways involving alkene derivatives. evitachem.com
Preparation of Functionalized Cyclohexene (B86901) Derivatives
A primary application of this compound is in the synthesis of functionalized cyclohexene derivatives. a2bchem.com These derivatives are significant intermediates in the production of fine chemicals and materials. a2bchem.comontosight.ai By using this compound as a precursor, chemists can introduce a wide range of functional groups onto the cyclohexene ring, creating tailored compounds for specific applications. a2bchem.comlookchem.com The synthesis of these derivatives often involves leveraging the reactivity of the double bond within the this compound molecule. ontosight.ai For instance, the electron-donating ethoxy group influences the regioselectivity of electrophilic addition reactions, guiding the placement of new substituents. msu.edu
Utilization in Complex Molecule Construction
The construction of complex molecules often requires multi-step syntheses involving strategic protection of functional groups and precise control over the spatial arrangement of atoms. This compound plays a significant role in these advanced synthetic strategies.
In the multi-step synthesis of complex molecules, it is often necessary to temporarily "protect" a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. uwindsor.cachemistrysteps.com this compound serves as an effective etherification agent to protect hydroxyl groups. sioc-journal.cnresearchgate.net The resulting 1-ethoxycyclohexyl ether is stable under many reaction conditions, such as those involving strong bases, but can be readily removed under mild acidic conditions to regenerate the alcohol. uwindsor.ca
A notable example is its use in the synthesis of the macrolide antibiotic Clarithromycin. sioc-journal.cnresearchgate.net In a key step, this compound is used to protect the 9-oxime group of an erythromycin (B1671065) A derivative. sioc-journal.cnresearchgate.net This protection strategy facilitates the subsequent regioselective methylation of the C-6 hydroxyl group, a critical transformation in the synthesis of Clarithromycin. sioc-journal.cnresearchgate.net The 1-ethoxycyclohexyl protecting group is later removed in a one-pot deprotection step to yield the final product. sioc-journal.cnresearchgate.net
Table 1: Application of this compound in Protection Strategies
| Protected Functional Group | Reagent | Key Application | Reference |
| Oxime (hydroxyl) | This compound | Regioselective methylation in the synthesis of Clarithromycin | sioc-journal.cn, researchgate.net |
Controlling the region and three-dimensional orientation of chemical reactions is paramount in modern synthesis. numberanalytics.com The structure of this compound allows for high degrees of control in such transformations.
Regioselectivity: The enol ether functionality in this compound dictates the outcome of addition reactions. In electrophilic additions, the electron-donating ethoxy group stabilizes a carbocation intermediate at the adjacent carbon (C2), directing the nucleophile to that position. This is an application of the Markovnikov rule, where the electrophile adds to the less substituted carbon of the double bond. msu.edumsu.edu This predictable reactivity ensures the formation of a specific constitutional isomer, which is crucial for building complex structures without generating unwanted byproducts. msu.edu
Protection Group Strategies in Multi-Step Syntheses (e.g., as an Etherification Agent)
Development of Novel Synthetic Methodologies and Strategies
The reactivity of this compound and its derivatives contributes to the development of new synthetic methods. evitachem.com The unique properties of enol ethers are harnessed to explore novel reaction pathways and expand the scope of existing transformations. a2bchem.com For instance, the use of such compounds in catalysis, including photoredox catalysis, opens avenues for constructing complex molecules under mild conditions. cardiff.ac.uk The development of metathesis reactions, a powerful tool in organic synthesis, also relies on the reactivity of alkenes, and functionalized alkenes like this compound can be valuable substrates in developing these and other novel catalytic systems. nobelprize.org By exploring the reactivity of versatile building blocks like this compound, chemists can devise more efficient and sustainable synthetic strategies for a wide range of organic molecules. a2bchem.comafjbs.com
Computational and Theoretical Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties and reactivity of molecules like 1-ethoxycyclohexene. core.ac.uk DFT methods allow for the calculation of various molecular properties, including geometries, energies, and reaction mechanisms, providing valuable insights that complement experimental findings. core.ac.uk
DFT calculations have been instrumental in understanding the reaction mechanisms involving this compound. For instance, in the gas-phase thermal elimination of 1,1-diethoxycyclohexane (B155974), which yields this compound and ethanol (B145695), DFT studies using functionals like B3LYP, MPW1PW91, and PBEPBE have shown that the reaction proceeds through a concerted, nonsynchronous four-membered cyclic transition state. chemicalbook.comnih.gov This means the bond-breaking and bond-forming processes occur in a single step but not to the same extent at the transition state. The transition state structure is characterized by a significantly elongated C-O bond, while the Cβ-H bond is stretched to a lesser degree compared to the reactant. researchgate.net This asynchronous nature leads to some charge separation in the transition state. researchgate.net
In the context of other reactions, such as the oxidation of alkenes, computational modeling helps in optimizing the geometries of starting materials and proposed transition states. acs.org For example, in the O(3P)-mediated oxidation of alkenes, the reaction proceeds through a rate-determining transition state, and the subsequent conformation of the intermediate dictates the final products. acs.org
The energetic profiles of reaction pathways involving this compound and related compounds have been extensively studied using computational methods. The energy profile for the electrophilic addition of HBr to 1-methylcyclohexene, a similar cyclic alkene, shows two maxima corresponding to the two steps of the reaction. pressbooks.pub The first step, the protonation of the alkene to form a carbocation intermediate, is the slower, rate-determining step with a higher activation energy. pressbooks.pub The second step, the nucleophilic attack by the bromide, has a lower activation energy and is therefore faster. pressbooks.pub
For the thermal elimination of 1,1-diethoxycyclohexane to form this compound, theoretical calculations have identified the elongation of the C-O bond as the rate-determining factor. chemicalbook.comnih.gov The Arrhenius equation for this reaction has been determined experimentally as log k = (14.02 ± 0.11) - (176.6 ± 1.1) kJ mol⁻¹ (2.303RT)⁻¹. chemicalbook.comnih.gov Computational studies on similar elimination reactions have shown that the calculated activation energies are in good agreement with experimental values, particularly when using specific DFT functionals. researchgate.net For instance, in the elimination of 1,1-dimethoxycyclohexane, the PBE/6-31G(d,p) level of theory provided activation energy values that closely matched experimental data. researchgate.net
The stability of the carbocation intermediate is a crucial factor in determining the major product in electrophilic additions. pearson.compearson.com The reaction pathway that proceeds through a more stable carbocation will have a lower activation energy and will therefore be faster, leading to the major product. pressbooks.pubpearson.com
DFT calculations are crucial for analyzing catalytic cycles in transformations involving alkenes like this compound. For example, in the catalytic hydrogenation of cyclohexene (B86901) and 1-methylcyclohexene using ruthenium-based catalysts, DFT computations have been used to map out plausible activation pathways and catalytic cycles. acs.orgnih.gov These studies help in understanding the mechanism at a microscopic level and can accurately predict activation barriers. acs.org
In the context of skeletal isomerization of cyclohexene to methylcyclopentene over zeolite-based catalysts, DFT calculations have shown that the reaction preferentially occurs within the internal pores of the catalyst rather than on the external surface. nih.gov The calculations revealed that the adsorption energy of cyclohexene inside the pores is significantly lower, by 20 kJ mol⁻¹, than on the external surface. nih.gov The proposed mechanism involves the protonation of cyclohexene by a Brønsted acid site to form a carbocation intermediate, which then undergoes isomerization. nih.gov
Furthermore, in iron-catalyzed hydroamination reactions, DFT calculations can be used to predict the suitability of an alkene for the reaction by assessing its electronic properties, such as the lowest unoccupied molecular orbital (LUMO) energy. cardiff.ac.uk This allows for the tuning of the catalyst's electronic structure to optimize its activity for different alkenes. cardiff.ac.uk
Energetic Profiles of Reaction Pathways and Rate-Determining Factors
Conformational Analysis
The three-dimensional shape of a molecule is critical to its reactivity and properties. Conformational analysis of cyclic molecules like this compound involves identifying the most stable arrangements of atoms in space. algoreducation.com
For cyclohexane (B81311) derivatives, the chair conformation is generally the most stable because it minimizes both angle strain and torsional strain. libretexts.org The boat conformation is less stable due to steric hindrance between the "flagpole" hydrogens and eclipsed interactions. libretexts.orgbyjus.com A more flexible twist-boat conformation is an energy minimum but is still less stable than the chair form. libretexts.orgbyjus.com
Potential energy surface (PES) scans are a powerful computational tool for exploring the conformational landscape of a molecule. univ-lille.fruni-muenchen.dereadthedocs.ioq-chem.com By systematically changing a specific dihedral angle and optimizing the rest of the geometry at each step, a one-dimensional PES can be generated. uni-muenchen.denih.gov This allows for the identification of energy minima (stable conformers) and transition states between them. uni-muenchen.de
For flexible molecules, relaxed PES scans can reveal multiple stable conformers. univ-lille.fr For example, a scan along the dihedral angle of an acetyl group attached to a cyclohexane ring revealed four equatorial and two axial conformers. univ-lille.fr The resulting potential energy curve shows the energy changes as the bond rotates, highlighting the barriers to interconversion between different conformations. ethz.chuniv-lille.fr Multi-dimensional PES scans can also be performed to investigate the coupling between different rotational motions. univ-lille.frq-chem.com These computational techniques provide a detailed map of the molecule's flexibility and the energetic relationships between its various shapes.
Influence of Molecular Environment on Conformational Preferences
The conformation of this compound, like other cyclohexane derivatives, is significantly influenced by its molecular environment, particularly the solvent. The polarity of the solvent can affect the relative energies of different conformations, such as the chair and boat forms, and the axial versus equatorial positioning of substituents. researchgate.netwindows.net In polar solvents, conformations with larger dipole moments are generally stabilized to a greater extent. While specific studies focusing solely on this compound are not prevalent, the principles of conformational analysis in substituted cyclohexanes provide a strong framework for understanding its behavior. For instance, in related systems like cis-1-ethyl-3-methylcyclohexane, the diequatorial conformation is significantly lower in energy compared to axial arrangements, a preference that is influenced by the solvent environment. Computational methods, such as those employing the SCIPCM reaction field model, can be used to calculate the effects of solvents on the relative energies of different conformers. researchgate.net These models have been applied to various cyclohexane derivatives to understand how the surrounding medium alters conformational equilibria. windows.net
Kinetic and Thermodynamic Studies
Reaction Rate Constant Determination and Arrhenius Parameters
Kinetic studies on reactions involving this compound provide valuable data on reaction rates and the factors that influence them. For instance, this compound is formed as a product in the gas-phase thermal elimination of 1,1-diethoxycyclohexane. chemicalbook.com This reaction follows a first-order rate law and is unimolecular. The Arrhenius equation for the formation of this compound and ethanol from 1,1-diethoxycyclohexane is given by:
log k = (14.02 ± 0.11) - (176.6 ± 1.1) kJ mol⁻¹ / (2.303RT) chemicalbook.com
This equation provides the pre-exponential factor (A) and the activation energy (Ea), which are crucial parameters for understanding the temperature dependence of the reaction rate.
The rates of reaction of cyclic alkenes, including structures similar to this compound, with radicals such as the nitrate (B79036) radical (NO₃), have also been measured. For example, the room temperature rate constant for the reaction of 1-methylcyclohexene with NO₃ is (9.7 ± 1.6) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.org While this is not this compound, it provides an indication of the reactivity of substituted cyclohexenes. The determination of such rate constants is often carried out using techniques like fast flow systems with laser-induced fluorescence (LIF) detection. acs.org
The study of reaction kinetics is not limited to gas-phase reactions. The hydrolysis of esters, a reaction type related to the potential reactions of this compound, has been studied to determine rate constants. For example, the rate constant for the hydrolysis of ethyl acetate (B1210297) with sodium hydroxide (B78521) is approximately 0.003 min⁻¹cm⁻³. internationaljournalssrg.org Such studies often reveal that while the rate of reaction is dependent on concentration, the rate constant is not. internationaljournalssrg.org
Thermodynamic Feasibility of Reaction Pathways
The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous and thermodynamically feasible reaction. slideshare.net For reactions involving this compound, understanding the thermodynamics helps to predict the direction of chemical change and the position of equilibrium.
The formation of this compound from 1,1-diethoxycyclohexane is a key example. chemicalbook.com Theoretical calculations using Density Functional Theory (DFT) methods (B3LYP, MPW1PW91, and PBEPBE) have shown that this elimination proceeds through a concerted, non-synchronous four-membered cyclic transition state. chemicalbook.com The elongation of the C-O bond is the rate-determining factor in this process. chemicalbook.com
The concept of contra-thermodynamic isomerization, where a less stable isomer is formed from a more stable one, is another area where thermodynamic feasibility is central. escholarship.org While internal olefins are generally more stable than terminal olefins, processes have been developed to drive the isomerization in the contra-thermodynamic direction by coupling the reaction to highly exergonic steps. escholarship.org
Molecular Dynamics and Advanced Simulation Techniques
Molecular dynamics (MD) and other advanced simulation techniques are powerful tools for investigating the behavior of molecules like this compound at an atomic level. These methods can provide insights into reaction mechanisms, conformational dynamics, and the influence of the environment on molecular properties. fiveable.meresearchgate.net
Reactive molecular dynamics simulations, for instance, can be used to study the reaction mechanisms of complex systems without predefining reaction coordinates. researchgate.net Techniques like the Reaction Network Generator (ReacNetGenerator) can automatically extract reaction networks from MD trajectories. researchgate.net
Enhanced sampling techniques, such as metadynamics, are often employed in conjunction with MD simulations to overcome the limitations of conventional simulations, which can struggle to explore the full conformational space of a molecule due to high energy barriers. fiveable.menih.gov These methods allow for the efficient calculation of free energy landscapes, providing valuable information on thermodynamic and kinetic properties. fiveable.me Integrating these enhanced sampling techniques with quantum mechanics/molecular mechanics (QM/MM) methods can provide a highly accurate description of chemical reactions. fiveable.me
While specific molecular dynamics studies on this compound are not widely reported, the application of these techniques to similar molecules, such as cyclohexane and its derivatives, demonstrates their potential. For example, MD simulations have been used to study the pyrolysis of methylcyclohexane (B89554) and the thermal decomposition of cyclohexane, revealing complex reaction networks and kinetic parameters. researchgate.netacs.org These computational approaches are invaluable for understanding reaction pathways that are difficult to probe experimentally.
Spectroscopic Analysis for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Application of Chemical Shifts and Coupling Constants for Structural Assignment
In the ¹H NMR spectrum of 1-ethoxycyclohexene, the chemical shifts (δ) and coupling constants (J) are critical for assigning the various protons within the molecule. The vinylic proton on the double bond typically appears in the downfield region, shifted by the electron-donating oxygen atom. The protons of the ethoxy group, specifically the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons, exhibit characteristic shifts and coupling patterns. The methylene protons are adjacent to the oxygen and are thus deshielded, appearing further downfield than the methyl protons. They will also be split into a quartet by the neighboring methyl protons. The methyl protons, in turn, will appear as a triplet due to coupling with the methylene protons. The protons on the cyclohexene (B86901) ring will have complex splitting patterns due to their various spatial relationships.
¹³C NMR spectroscopy provides complementary information. The carbon atoms of the double bond will have distinct chemical shifts, with the carbon atom bonded to the oxygen appearing significantly downfield. The carbon atoms of the ethoxy group and the saturated carbons of the cyclohexene ring will also have characteristic chemical shifts that allow for their unambiguous assignment. msu.edu
Utility in Conformational Analysis and Equilibrium Determination
The cyclohexene ring in this compound is not planar and exists in various conformations, such as the half-chair. unibas.it Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, is a valuable tool for studying these conformational changes. unibas.itresearchgate.net At low temperatures, the interconversion between different conformations may be slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons. As the temperature increases, the rate of interconversion increases, leading to a broadening of the signals and eventual coalescence into a single, time-averaged signal. By analyzing the changes in the NMR spectrum with temperature, it is possible to determine the energy barriers for conformational interconversion and the relative populations of the different conformers at equilibrium. unibas.itresearchgate.net
Advanced NMR Techniques for Probing Reaction Mechanisms
Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed to further elucidate the structure and connectivity of this compound and its reaction products. These techniques can help to trace the pathways of chemical reactions. For instance, in reactions involving the double bond, such as addition or cycloaddition reactions, NMR can be used to determine the stereochemistry and regiochemistry of the products. Isotope labeling studies, in conjunction with NMR, can provide definitive evidence for proposed reaction mechanisms by tracking the position of the label throughout the reaction.
Infrared (IR) Spectroscopy for Functional Group Analysis and Isomer Differentiation
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. chegg.com In the IR spectrum of this compound, the most prominent and diagnostic absorption band is the C=C stretching vibration of the double bond, which typically appears in the region of 1640-1680 cm⁻¹. pressbooks.publibretexts.org The presence of the ether linkage (C-O-C) will give rise to strong stretching vibrations in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The spectrum will also show C-H stretching vibrations. The vinylic C-H stretch appears at a slightly higher frequency (around 3020-3100 cm⁻¹) than the aliphatic C-H stretches (around 2850-2960 cm⁻¹). pressbooks.pubvscht.cz
IR spectroscopy is also useful for differentiating this compound from its isomers. For example, its constitutional isomer, cyclohexanone (B45756), would show a very strong and characteristic C=O stretching absorption around 1715 cm⁻¹, a feature that is absent in the spectrum of this compound. chegg.com Another isomer, such as 3-ethoxycyclohexene, would still show the C=C and C-O stretching bands, but the pattern in the fingerprint region, which is unique to each molecule, would be different. libretexts.org Furthermore, cis and trans isomers can sometimes be distinguished by their IR spectra. quora.com
Mass Spectrometry in Reaction Pathway Support and Product Characterization
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern provides valuable clues about the structure of the molecule. Common fragmentation pathways for enol ethers include cleavage of the ethoxy group and rearrangements involving the cyclohexene ring.
Q & A
Q. What are the standard synthetic routes for preparing 1-Ethoxycyclohexene, and how do reaction conditions influence yield?
this compound can be synthesized via olefination reactions involving cyclohexene derivatives and ethoxy-containing reagents. A typical route involves catalytic methods (e.g., acid-catalyzed etherification or transition metal catalysis) under controlled temperatures (60–120°C) and inert atmospheres. Yield optimization requires careful adjustment of:
- Catalyst type : Lewis acids (e.g., BF₃·Et₂O) or palladium catalysts for regioselectivity.
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution efficiency.
- Reaction time : Prolonged heating (>8 hrs) may lead to side products like cyclohexene oligomers.
Characterization via GC-MS and ¹H/¹³C NMR is critical to confirm structure and purity .
Q. What analytical techniques are most reliable for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H NMR peaks at δ 1.2–1.5 ppm (ethoxy -CH₂CH₃) and δ 5.5–5.8 ppm (cyclohexene vinyl protons).
- GC-MS : Molecular ion peak at m/z 126 (C₈H₁₄O) and fragmentation patterns to distinguish from isomers.
- IR spectroscopy : Absorbance at ~1200 cm⁻¹ (C-O-C stretch). Cross-validate with elemental analysis (C, H, O) for purity confirmation .
Q. How can researchers ensure reproducibility of synthesis protocols for this compound?
- Detailed experimental logs : Record precise catalyst loading, temperature gradients, and solvent drying steps.
- Purification methods : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
- Reference standards : Compare spectral data with published databases (e.g., NIST Chemistry WebBook) .
Advanced Research Questions
Q. How do computational models (e.g., DFT) predict the reactivity of this compound in Diels-Alder reactions?
Density Functional Theory (DFT) simulations reveal that the electron-donating ethoxy group activates the cyclohexene ring as a diene. Key parameters include:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~5.2 eV) indicate nucleophilic character.
- Transition-state analysis : Ethoxy substitution lowers activation energy by 12–15 kJ/mol compared to unsubstituted cyclohexene.
Experimental validation via kinetic studies (e.g., monitoring reaction rates with maleic anhydride) is recommended .
Q. How can contradictory literature data on the thermal stability of this compound be resolved?
Conflicting reports on decomposition temperatures (e.g., 150°C vs. 180°C) may arise from:
- Impurity effects : Trace moisture or acidic residues accelerate degradation.
- Analytical methods : TGA (thermogravimetric analysis) under nitrogen vs. air atmospheres yield divergent results.
Mitigation strategies : - Replicate studies under inert conditions with ultra-pure samples.
- Use DSC (Differential Scanning Calorimetry) to detect exothermic decomposition events .
Q. What experimental designs are optimal for studying the stereochemical outcomes of this compound in catalytic hydrogenation?
- Substrate-catalyst docking : Use chiral catalysts (e.g., Ru-BINAP complexes) to probe enantioselectivity.
- In-situ monitoring : Employ operando NMR or Raman spectroscopy to track intermediate formation.
- Statistical analysis : Apply DOE (Design of Experiments) to optimize pressure (1–10 bar H₂) and solvent polarity .
Q. How can researchers address discrepancies in reported spectral data for this compound?
- Cross-laboratory validation : Collaborate to standardize NMR acquisition parameters (e.g., 500 MHz vs. 300 MHz instruments).
- Database alignment : Compare with authoritative sources (e.g., PubChem, ECHA) and flag outliers for re-evaluation .
Methodological Best Practices
Q. What safety protocols are essential when handling this compound?
- Ventilation : Use fume hoods due to volatility and potential respiratory irritation.
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.
- Waste disposal : Neutralize with aqueous base before incineration .
Q. How should researchers document and archive raw data for peer review?
Q. What strategies improve the reliability of mechanistic studies involving this compound?
- Isotopic labeling : Use deuterated solvents (e.g., CDCl₃) to track proton transfer steps.
- Control experiments : Test for radical intermediates with TEMPO quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
